

An In-depth Technical Guide to Evolitrine: Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Evolitrine, a furoquinoline alkaloid isolated from various plant species, has garnered significant interest in the scientific community for its notable anti-inflammatory and antifeedant properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **Evolitrine**, alongside detailed experimental protocols for its isolation and characterization. Furthermore, it elucidates the current understanding of its mechanism of action, with a focus on its role in modulating key inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Evolitrine, also known as 7-Methoxydictamnine, is a solid, off-white to light yellow crystalline substance at room temperature.[1] Its core structure is a furo[2,3-b]quinoline scaffold with two methoxy substituents.

Identification and General Properties



Property	Value	Reference(s)
Molecular Formula	C13H11NO3	[1]
Molecular Weight	229.23 g/mol	[1]
CAS Number	523-66-0	[1]
Appearance	Off-white to light yellow solid	
Botanical Source	Acronychia pedunculata, Evodia rutaecarpa	[2][3]

Solubility

Evolitrine exhibits a range of solubilities in common laboratory solvents. It is highly soluble in dimethyl sulfoxide (DMSO).[4] For in vivo studies, formulations in mixtures of DMSO, PEG300, Tween-80, and saline, or in corn oil, have been successfully used.

Solvent	Solubility	Reference(s)
DMSO	100 mg/mL (436.24 mM)	[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (10.91 mM)	
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL (10.91 mM)	
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (10.91 mM)	

Note: For DMSO solutions, ultrasonic treatment may be required to achieve complete dissolution. Hygroscopic DMSO can significantly impact solubility.

Stability and Storage

For long-term preservation of its chemical integrity, **Evolitrine** should be stored in a sealed container, protected from light and moisture. Stock solutions in solvent should be stored at low temperatures.



Condition	Storage Temperature	Duration	Reference(s)
Solid	4°C	-	
In Solvent	-80°C	6 months	[4]
In Solvent	-20°C	1 month	[4]

Spectral Data

The structural elucidation of **Evolitrine** has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.72	d	2.5	H-2
7.49	d	8.8	H-5
7.18	dd	8.8, 2.4	H-6
7.10	d	2.5	H-3
7.04	d	2.4	H-8
4.41	S	-	4-OCH₃
3.96	S	-	7-OCH₃

¹³C NMR Spectral Data



Chemical Shift (δ) ppm	Assignment
164.2	C-4
160.0	C-7
156.4	C-8a
144.3	C-2
143.8	C-4a
121.8	C-5
117.8	C-6
106.6	C-3
104.9	C-3a
94.0	C-8
56.4	7-OCH₃
55.8	4-OCH₃

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of **Evolitrine**.

lon	m/z	Reference(s)
[M+H]+	230.0805	[1]

Infrared (IR) Spectroscopy

The IR spectrum of **Evolitrine** reveals characteristic absorption bands corresponding to its functional groups.



Wavenumber (cm ⁻¹)	Assignment
~2920	C-H stretch (aromatic and methyl)
~1620	C=N stretch (quinoline)
~1580, 1480	C=C stretch (aromatic)
~1270, 1030	C-O stretch (ether)

UV-Vis Spectroscopy

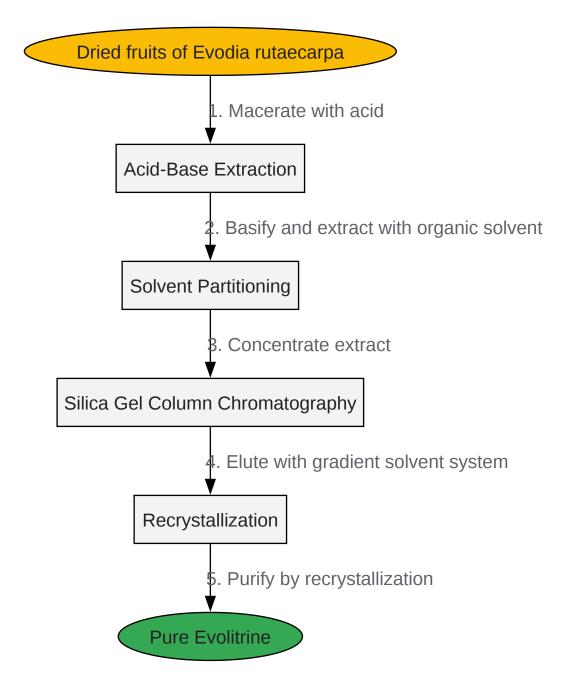
The UV-Vis spectrum of **Evolitrine** exhibits absorption maxima characteristic of its furoquinoline chromophore.

Solvent	λmax (nm)
Methanol	250, 315, 328

Experimental Protocols Isolation of Evolitrine from Evodia rutaecarpa

The following protocol outlines a general procedure for the isolation of **Evolitrine** from the fruits of Evodia rutaecarpa.





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Figure 1: Workflow for the isolation of **Evolitrine**.

Methodology:

 Acid-Base Extraction: The dried and powdered plant material is subjected to an acid-base extraction to enrich the alkaloid fraction.[5]



- Solvent Partitioning: The crude alkaloid extract is then partitioned between an organic solvent (e.g., chloroform or dichloromethane) and an aqueous phase to further remove impurities.[6]
- Silica Gel Column Chromatography: The concentrated organic extract is loaded onto a silica gel column. Elution is typically performed with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase system is a gradient of n-hexane, ethyl acetate, and methanol.[6][7]
- Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Evolitrine.
- Recrystallization: The fractions containing pure Evolitrine are combined, the solvent is
 evaporated, and the residue is recrystallized from a suitable solvent system (e.g., ethyl
 acetate/petroleum ether) to yield pure crystalline Evolitrine.[6]

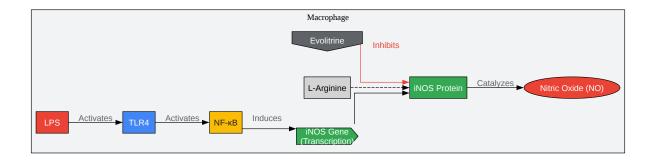
Biological Activity and Signaling Pathways

Evolitrine has demonstrated significant anti-inflammatory and analgesic activities.[6] Its mechanism of action is believed to involve the modulation of key inflammatory pathways, including the inhibition of nitric oxide (NO) production and interference with histamine signaling.

Inhibition of Nitric Oxide (NO) Production

Evolitrine has been shown to inhibit the production of nitric oxide, a pro-inflammatory mediator. This inhibition is likely mediated through the downregulation of inducible nitric oxide synthase (iNOS) expression or activity.



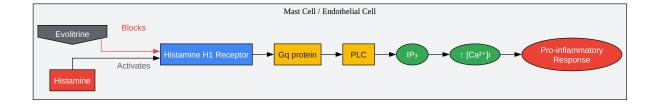


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Figure 2: Proposed mechanism of **Evolitrine**'s inhibition of NO production.

Modulation of Histamine Signaling

Evolitrine exhibits anti-histamine activity, which contributes to its anti-inflammatory effects. It is hypothesized to act as an antagonist or inverse agonist at the histamine H1 receptor, thereby blocking the downstream signaling cascade that leads to pro-inflammatory responses.



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Figure 3: Proposed mechanism of Evolitrine's anti-histamine activity.

Conclusion

Evolitrine presents a promising natural scaffold for the development of novel anti-inflammatory agents. This guide has summarized its key physicochemical properties, provided detailed spectral data, and outlined experimental procedures for its isolation and characterization. The elucidation of its inhibitory effects on nitric oxide production and histamine signaling provides a foundation for further mechanistic studies and drug development efforts. The data and protocols presented herein are intended to facilitate future research into this and other related furoquinoline alkaloids.

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